N-(3-Bromo-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7BrN2O3 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Bromo-2-nitrophenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-nitroaniline with acetic anhydride. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the acetamide derivative. The reaction can be represented as follows:
3-Bromo-2-nitroaniline+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products
Substitution: Formation of N-(3-hydroxy-2-nitrophenyl)acetamide or N-(3-amino-2-nitrophenyl)acetamide.
Reduction: Formation of N-(3-bromo-2-aminophenyl)acetamide.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Scientific Research Applications
N-(3-Bromo-2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Bromo-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromo-4-nitrophenyl)acetamide
- N-(2-Bromo-3-nitrophenyl)acetamide
- N-(3-Chloro-2-nitrophenyl)acetamide
Uniqueness
N-(3-Bromo-2-nitrophenyl)acetamide is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both electron-withdrawing groups (bromine and nitro) enhances its potential as a versatile intermediate in organic synthesis and its biological applications.
Properties
IUPAC Name |
N-(3-bromo-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-5(12)10-7-4-2-3-6(9)8(7)11(13)14/h2-4H,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLHIABEJDXTOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675033 |
Source
|
Record name | N-(3-Bromo-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99233-18-8 |
Source
|
Record name | N-(3-Bromo-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.